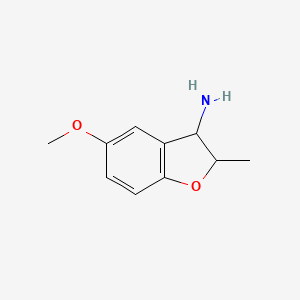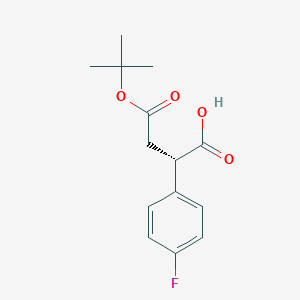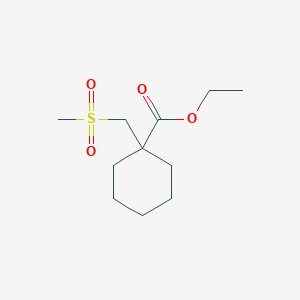
(R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino function, preventing it from reacting under certain conditions until it is selectively removed.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
化学反応の分析
Types of Reactions
®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Coupling: It can be used in peptide coupling reactions, where the Boc-protected amino group is coupled with carboxylic acids to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various nucleophiles depending on the desired substitution
Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS)
Major Products Formed
Deprotection: The major product is the free amino acid or peptide.
Substitution: The major products depend on the nucleophile used.
Coupling: The major products are peptides or other amide-containing compounds.
科学的研究の応用
®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the preparation of biologically active peptides and proteins.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of various fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthetic processes. When the Boc group is removed under acidic conditions, the free amino group becomes available for further reactions, such as coupling with carboxylic acids to form amide bonds.
類似化合物との比較
Similar Compounds
®-4-(1-Aminoethyl)benzoic acid: This compound lacks the Boc protective group and is more reactive.
®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)phenylalanine: This compound has a similar structure but with an additional phenyl group.
Uniqueness
®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride is unique due to its Boc-protected amino group, which provides selective reactivity and protection during synthetic processes. This makes it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.
特性
分子式 |
C14H20ClNO4 |
|---|---|
分子量 |
301.76 g/mol |
IUPAC名 |
4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C14H19NO4.ClH/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17;/h5-9H,1-4H3,(H,15,18)(H,16,17);1H/t9-;/m1./s1 |
InChIキー |
JWQCQQTXGWBHHP-SBSPUUFOSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C.Cl |
正規SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


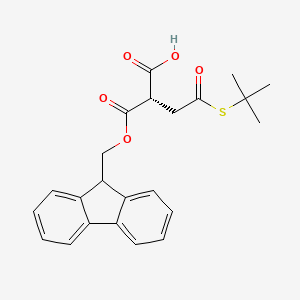
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15244045.png)
![5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B15244053.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,3,3-dimethyl-6-[[[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]carbonyl]amino]phenylacetyl]amino]-7-oxo-,monosodiumsalt,[2S-[2a,5a,6b(S*)]]-](/img/structure/B15244059.png)

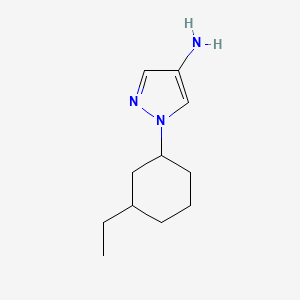
![7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B15244081.png)
![O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride](/img/structure/B15244085.png)

